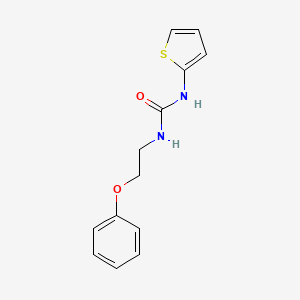

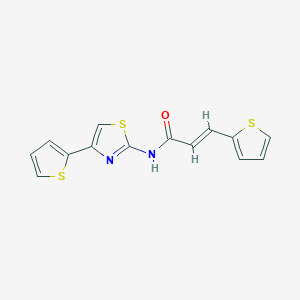

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Research has identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit from screening against the neuropeptide Y5 (NPY5) receptor. This lead was optimized for in vitro potency, resulting in the development of several potent compounds acting as antagonists, suggesting applications in modulating NPY5 receptor activities, potentially relevant for obesity and metabolic syndrome treatments (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas synthesized and assessed for antiacetylcholinesterase activity introduces a new class of compounds with potential applications in treating neurodegenerative diseases like Alzheimer's. The optimal chain length for these compounds allows an efficient interaction with enzyme hydrophobic binding sites, indicating their potential as therapeutics (Vidaluc et al., 1995).

VEGFR-2 Tyrosine Kinase Inhibitors

Novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been reported as potent VEGFR-2 tyrosine kinase inhibitors. These compounds, particularly those with the arylurea in the meta position to the thioether, showed significant inhibitory activity and potential antiangiogenic effects, suggesting their application in cancer therapy, especially for tumors driven by VEGF signaling (Machado et al., 2015).

Anticonvulsant Activity

A new series of urea/thiourea derivatives were synthesized and screened for anticonvulsant activity, indicating the potential of these compounds in epilepsy treatment. The study highlights the sulfonylurea series as safer and more effective, with specific derivatives showing significant convulsion protective effects (Thakur et al., 2017).

Cytokinin-like Activity and Adventitious Rooting

Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified as synthetic compounds with cytokinin-like activity, exceeding that of adenine compounds. These compounds are used extensively in in vitro plant morphogenesis studies, showing potential applications in agriculture for enhancing plant growth and development (Ricci & Bertoletti, 2009).

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(15-12-7-4-10-18-12)14-8-9-17-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLYDSCNLNOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)

![N-[cyano(2-fluorophenyl)methyl]-5-ethylfuran-2-carboxamide](/img/structure/B2642395.png)

![1-[5-(4-Bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2642397.png)

![Ethyl 2-[2-(4-phenylpiperazin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2642400.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-chlorobenzamide](/img/structure/B2642403.png)

![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)